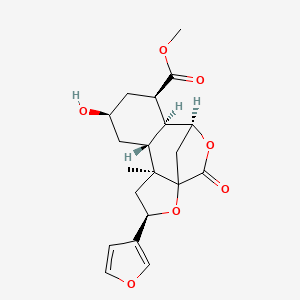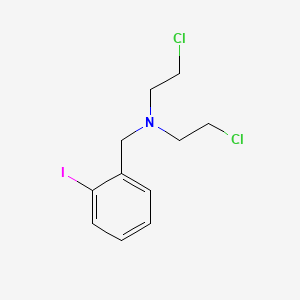
N,N-Bis(2-chloroethyl)-o-iodobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine is an organic compound that belongs to the class of haloalkylamines This compound is characterized by the presence of both chloro and iodo substituents on its phenyl ring, as well as a chloroethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzyl chloride and 2-chloroethylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-iodobenzyl chloride with 2-chloroethylamine under basic conditions to form the intermediate 2-chloro-N-(2-iodophenyl)methyl)ethanamine.
Halogenation: The intermediate is then subjected to halogenation using a chlorinating agent, such as thionyl chloride, to introduce the chloro group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and halogenation reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control, solvent selection, and reaction time, to maximize yield and purity.
Purification: Implementing purification techniques, such as distillation or recrystallization, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and iodo substituents can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted haloalkylamines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine involves:
Molecular Targets: Interaction with specific molecular targets, such as enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to desired biological effects.
Binding Affinity: The compound’s binding affinity to its targets is influenced by its chemical structure and substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2-chloroethyl)-N-[(2-bromophenyl)methyl]ethanamine
- 2-chloro-N-(2-chloroethyl)-N-[(2-fluorophenyl)methyl]ethanamine
- 2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine
Uniqueness
- Iodo Substituent : The presence of the iodo substituent in 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine distinguishes it from other similar compounds, potentially leading to unique reactivity and biological activity.
- Chemical Properties : The combination of chloro and iodo substituents imparts distinct chemical properties, such as increased molecular weight and altered electronic effects.
Eigenschaften
CAS-Nummer |
40373-00-0 |
|---|---|
Molekularformel |
C11H14Cl2IN |
Molekulargewicht |
358.04 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2IN/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2 |
InChI-Schlüssel |
PKHBEFPPPVJBDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CCCl)CCCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
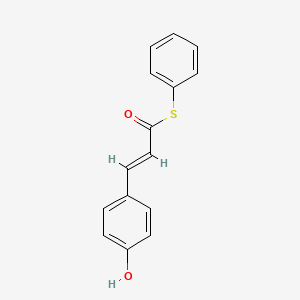
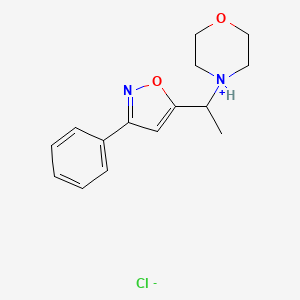

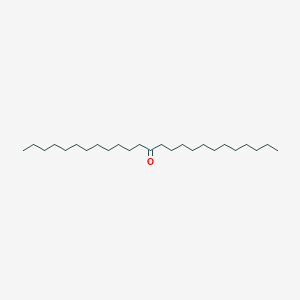
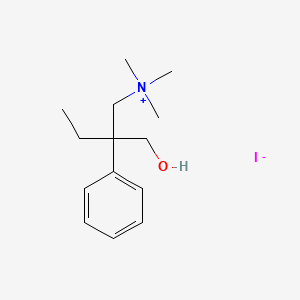


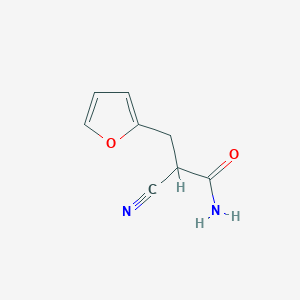

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
